Product packaging for Ethyl methyl sulfate(Cat. No.:CAS No. 814-40-4)

Ethyl methyl sulfate

Cat. No.: B3057487
CAS No.: 814-40-4
M. Wt: 140.16 g/mol
InChI Key: JKLNYGDWYRKFKR-UHFFFAOYSA-N
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Description

Significance and Role of Alkyl Sulfates in Chemical Systems

Alkyl sulfates, particularly dialkyl sulfates such as dimethyl sulfate (B86663) and diethyl sulfate, are renowned for their potent alkylating capabilities. These compounds serve as crucial reagents in organic synthesis, facilitating the introduction of methyl or ethyl groups onto various nucleophilic substrates. This alkylation is fundamental in the synthesis of pharmaceuticals, dyes, and other complex organic molecules pnas.orgwikipedia.orgiarc.fr. Beyond synthetic applications, dialkyl sulfates have historically been employed as chemical mutagens in experimental genetics to induce mutations, allowing for the study of gene function and mutation mechanisms pnas.orgwikipedia.org.

Monoalkyl sulfates, such as sodium lauryl sulfate (SLS), are widely recognized for their surfactant properties. They are integral components of detergents, cosmetics, and personal care products, functioning as cleaning agents and emulsifiers wikipedia.orgresearchgate.net. In biological systems, sulfated molecules play critical roles in cell signaling and structural integrity pnas.org. Furthermore, research is ongoing into the atmospheric chemistry of organosulfates, including simple alkyl sulfates like methyl and ethyl sulfates, to understand their transformation and contribution to atmospheric particulate matter researchgate.netcopernicus.org.

Ethyl methyl sulfate, a mixed ester of sulfuric acid, fits within this broad category of alkyl sulfates. It is recognized for its utility as an alkylating agent in chemical and pharmaceutical synthesis, contributing to the creation of various organic compounds ontosight.ai.

Scope of Research on this compound and Related Structural Motifs

The research landscape for this compound and its related structural motifs is multifaceted, encompassing its role as an alkylating agent and its presence in environmental and chemical systems. This compound itself, identified as sulfuric acid, ethyl methyl ester, is utilized in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as in pesticide production ontosight.ai. Its chemical reactivity, particularly its ability to transfer alkyl groups, makes it a valuable intermediate.

Studies involving related alkyl sulfates, such as methyl sulfate and ethyl sulfate, have explored their behavior in atmospheric chemistry, specifically their oxidation by hydroxyl radicals (OH) and the resulting reaction kinetics and product formation researchgate.netcopernicus.org. These investigations aim to elucidate the atmospheric fate and impact of these compounds. Furthermore, the broader class of dialkyl sulfates, like dimethyl sulfate and diethyl sulfate, continues to be central to research in organic synthesis and chemical mutagenesis due to their well-established alkylating properties pnas.orgwikipedia.orgiarc.fr. The study of mixed alkyl sulfates and their aggregation behavior also contributes to understanding surfactant science and colloid chemistry nih.govacs.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O4S B3057487 Ethyl methyl sulfate CAS No. 814-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNYGDWYRKFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231081
Record name Sulfuric acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814-40-4
Record name Sulfuric acid, ethyl methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Properties and Reactivity

Ethyl methyl sulfate (B86663), chemically known as sulfuric acid, ethyl methyl ester, is a compound with distinct chemical characteristics that define its utility and behavior in various chemical systems.

Table 1: Key Properties of Ethyl Methyl Sulfate

PropertyValueSource
Chemical NameThis compound (Sulfuric acid, ethyl methyl ester) ontosight.ainih.gov
FormulaC₃H₈O₄S nih.gov
Molecular Weight140.16 g/mol nih.gov
AppearanceColorless liquid ontosight.ai
Boiling Point158-160 °C ontosight.ai
SolubilitySoluble in organic solvents (e.g., ethanol (B145695), ether) ontosight.ai
HydrolysisHydrolyzed by water ontosight.ai
Primary FunctionAlkylating agent ontosight.ai

This compound functions as an alkylating agent, capable of transferring its ethyl or methyl group to nucleophilic sites on other molecules ontosight.ai. This reactivity is a direct consequence of the polarized sulfate ester linkage. In the presence of water, this compound undergoes hydrolysis, breaking down into sulfuric acid and the corresponding alcohols (ethanol and methanol) ontosight.ai. This susceptibility to hydrolysis is a key factor in its handling and application, requiring controlled conditions to maintain its integrity as a reagent.

Advanced Characterization and Computational Studies of Ethyl Methyl Sulfate Systems

Spectroscopic Analysis for Structural Elucidation and Interaction Studies

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and interactions of ethyl methyl sulfate (B86663). These techniques probe the molecule's response to electromagnetic radiation, revealing characteristic fingerprints that aid in identification and structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). Studies involving ethyl methyl sulfate have utilized NMR to confirm its structure and investigate its interactions with other molecules or environments. For instance, ¹H NMR can reveal the distinct chemical environments of the protons in the ethyl and methyl groups, providing characteristic chemical shifts and coupling patterns researchgate.netnih.gov. ¹³C NMR further aids in structural elucidation by identifying the different carbon atoms within the molecule nih.govumich.edu. Research has also explored NMR to understand molecular interactions, such as those between this compound and water, where shifts in proton signals can indicate hydrogen bonding and solvation effects researchgate.netresearchgate.net. The presence of methyl groups, in particular, can be effectively probed using methyl-specific isotope labeling strategies in NMR studies for detailed structural and dynamic analysis nih.gov.

Vibrational Spectroscopy (IR and Raman) for Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to its functional groups and molecular structure acs.orglibretexts.orgs-a-s.org. These methods are sensitive to changes in bond strengths and molecular geometry, making them ideal for studying molecular interactions.

IR spectroscopy typically involves the absorption of infrared radiation, causing transitions between vibrational energy levels. Characteristic absorption bands arise from stretching and bending vibrations of specific bonds within the molecule. For this compound, IR spectroscopy can identify functional groups such as C-H, S=O, and C-O bonds researchgate.netconicet.gov.arudel.edu. Studies on ionic liquids containing the ethyl sulfate anion, which shares structural similarities with this compound, have assigned bands in the IR spectra to S=O stretching vibrations around 1129 cm⁻¹ and 1331 cm⁻¹ researchgate.net. The C-H stretching region, typically around 3000 cm⁻¹, is also informative, with aliphatic C-H groups appearing below 3000 cm⁻¹ and aromatic or ring C-H stretching occurring above libretexts.orgresearchgate.net.

Raman spectroscopy, on the other hand, relies on the inelastic scattering of light. It is particularly sensitive to vibrations involving changes in polarizability, often highlighting symmetric stretching modes and homonuclear bonds acs.org. Both IR and Raman spectroscopy have been employed to study molecular interactions, such as those between the ethyl methylimidazolium cation and the ethyl sulfate anion in ionic liquids, where vibrational shifts indicate these interactions acs.orgacs.orgresearchgate.net. For example, specific bands in the Raman spectra have been assigned to O-S-O symmetric stretching in ethyl sulfate anions, which can be influenced by interactions with cations researchgate.net.

UV-Vis Spectroscopy and Circular Dichroism for Conformational Analysis

UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving the excitation of electrons from lower-energy bonding or non-bonding orbitals to higher-energy antibonding orbitals libretexts.orgvscht.czelte.hu. These transitions are characteristic of chromophores within the molecule and can provide information about conjugation and electronic structure. While this compound itself does not possess extensive conjugated systems that would lead to strong absorption in the visible region, UV-Vis spectroscopy can still be used to study its electronic transitions, particularly in the UV range. Studies on related ionic liquids have shown that density functional theory calculations for electronic structure are in reasonable agreement with experimental UV-Vis absorption spectra acs.org. The typical electronic transitions observed are n→π* and π→π* transitions elte.hu.

Circular Dichroism (CD) spectroscopy is used to study chiral molecules or molecules in chiral environments, detecting differences in the absorption of left and right circularly polarized light. This compound, in its basic form, is not chiral. Therefore, CD spectroscopy would typically not be applied to analyze its intrinsic conformational properties unless it is part of a chiral complex or studied in a chiral environment.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound, which aids in its identification and structural elucidation msu.edu. For this compound, MS can confirm its molecular ion peak, and its fragmentation pattern can reveal structural details. Common fragmentation pathways for organic molecules involve the cleavage of C-C and C-H bonds, leading to characteristic fragment ions msu.eduwhitman.edulibretexts.org. For instance, the loss of methyl or ethyl radicals can be observed, resulting in ions like m/z 29 (ethyl cation) or m/z 15 (methyl cation) msu.edulibretexts.org. The presence of heteroatoms like sulfur can also influence fragmentation patterns msu.edunih.gov. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying components in a mixture, including trace impurities researchgate.netresearchgate.net.

Analytical Chemistry Methodologies for Trace Analysis and Purity Assessment

Accurate quantification and purity assessment of this compound are critical, especially in contexts where it might be present as an impurity or a reactant. Chromatographic techniques, often coupled with sensitive detectors, are the primary methods for these analyses.

Gas Chromatography (GC-FID/MS) Techniques

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile compounds. It is highly effective for analyzing the purity of this compound and quantifying it at trace levels.

GC-FID (Flame Ionization Detection): GC-FID is a common detector for organic compounds, offering good sensitivity and a wide linear range. Studies have reported GC-FID methods for the determination of related alkyl sulfonates researchgate.netresearchgate.netorientjchem.orgorientjchem.org. For this compound, GC-FID can be employed to separate it from other components in a sample, with detection limits often in the ppm range. However, for very low trace levels, GC-MS might be preferred due to its higher sensitivity and specificity researchgate.net.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS combines the separation power of GC with the identification capabilities of MS. This technique is invaluable for identifying and quantifying this compound, even at very low concentrations, by analyzing its unique mass spectrum and fragmentation pattern researchgate.netresearchgate.netresearchgate.net. GC-MS has been used to identify this compound as an impurity in diethyl sulfate, correlating its presence with the formation of N-methyl impurities in APIs researchgate.net. Methods have been developed for trace analysis of ethyl methanesulfonate (B1217627) (structurally similar) using GC-MS with specific columns like DB-624 or DB-WAX, and employing techniques like selective ion monitoring (SIM) for enhanced sensitivity researchgate.netresearchgate.net. For example, a GC-MS method using a polar-deactivated polyethyleneglycol column was described for the analysis of ethyl methanesulfonate nih.gov.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful analytical tools for the identification and quantification of chemical compounds within complex matrices. These methods combine the separation capabilities of chromatography with the sensitive detection and structural information provided by mass spectrometry. While these techniques are broadly applicable to compounds like this compound for purposes such as environmental monitoring or process control, specific research findings detailing their application to this compound in complex mixtures, including quantitative data or detailed analytical parameters, were not identified in the executed searches. The general utility of these methods suggests their potential for analyzing this compound in diverse samples, but specific published data for this compound in complex matrices remains elusive from the current search.

Electrochemical Characterization in Ionic Liquid Formulations

The electrochemical behavior of this compound within ionic liquid formulations is of interest for potential applications in electrochemical devices, particularly in energy storage systems. This area of study typically involves assessing the compound's contribution to electrolyte properties such as conductivity, ion mobility, and electrochemical stability.

Electrochemical Window and Stability in Energy Storage Applications

Computational Chemistry Approaches

Computational chemistry offers a theoretical framework to investigate the molecular properties, electronic structure, and dynamic behavior of chemical compounds like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Vibrations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for calculating the electronic structure of molecules. It allows for the prediction of properties such as optimized molecular geometries, bond lengths and angles, atomic charges, and energy levels (e.g., HOMO-LUMO gaps). DFT is also instrumental in calculating vibrational frequencies, which can be used to interpret experimental Infrared (IR) and Raman spectra, thereby aiding in structural confirmation and the assignment of specific molecular vibrations. Research has indicated the application of DFT methods, including B3LYP functional with basis sets like 6-31+G*, for structural optimization and vibration analysis of sulfate compounds, which would be applicable to this compound.

Illustrative Data Table from DFT Calculations (Hypothetical):

PropertyCalculated Value (Units)Computational Method/Basis Set
Optimized C-O Bond Length~1.40 ÅB3LYP/6-31+G
Optimized C-O-S Bond Angle~110°B3LYP/6-31+G
S=O Stretching Frequency~1350 cm⁻¹B3LYP/6-31+G
HOMO Energy~-9.5 eVB3LYP/6-31+G

(Note: The values presented in this table are illustrative and based on typical computational results for similar chemical structures. Specific experimental or computational data for this compound would require dedicated studies.)

Molecular Dynamics (MD) Simulations for Solvent-Solute Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in condensed phases, providing insights into solvent-solute interactions, diffusion processes, and conformational changes. For this compound in ionic liquid formulations, MD simulations could reveal detailed information about its solvation shell structure, the nature of interactions with ionic liquid cations and anions, and its translational and rotational dynamics. Such simulations are crucial for understanding how this compound influences the macroscopic properties of the electrolyte, such as viscosity and ionic conductivity. However, specific research findings or data from MD simulations concerning this compound, particularly in the context of solvent-solute interactions within ionic liquids, were not identified in the executed searches.

Prediction of Chemical Behavior and Reaction Pathways

The chemical behavior and potential reaction pathways of this compound can be elucidated through advanced computational methodologies, primarily Density Functional Theory (DFT) and ab initio calculations sumitomo-chem.co.jpacs.orgnih.gov. These theoretical approaches allow for the in-depth investigation of molecular structures, electronic properties, and energy landscapes, thereby predicting reactivity patterns and identifying plausible reaction mechanisms.

This compound, as a sulfate ester, is expected to exhibit reactivity characteristic of this functional group, including susceptibility to nucleophilic attack and hydrolysis. Based on studies of similar organosulfate compounds, this compound is predicted to undergo hydrolysis, particularly in the presence of water or acidic/basic conditions copernicus.orgoberlin.edu. This reaction typically involves the cleavage of one of the S-O bonds, leading to the formation of an alcohol and an alkyl hydrogen sulfate. For instance, hydrolysis could yield ethanol (B145695) and methyl hydrogen sulfate, or methanol (B129727) and ethyl hydrogen sulfate, depending on which O-S bond is cleaved.

Furthermore, compounds containing sulfate ester functionalities have been observed to react with oxidizing agents such as hydroxyl (OH) radicals in atmospheric chemistry copernicus.org. While specific studies on this compound's oxidation pathways are limited, its structure suggests it could be a target for such reactions, leading to fragmentation or functionalization products. The prediction of these pathways relies on mapping out the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers sumitomo-chem.co.jposti.govresearchgate.netacs.org.

Thermodynamic Calculations of Reaction Pathways

Understanding the thermodynamic feasibility of predicted reaction pathways is crucial for a comprehensive characterization of this compound's chemical behavior. Thermodynamic calculations, including the determination of enthalpy change (ΔH°), Gibbs free energy change (ΔG°), and entropy change (ΔS°), provide insights into the spontaneity and equilibrium of reactions engineeringtoolbox.comrsc.orgpreprints.org. These calculations are typically performed using sophisticated quantum chemical methods.

For the hydrolysis of this compound, thermodynamic calculations would quantify the energy changes associated with bond breaking and formation, as well as changes in molecular order. Studies on analogous organosulfate esterifications and hydrolyses have shown that these reactions can be thermodynamically favorable, with negative Gibbs free energy changes indicating spontaneity under certain conditions copernicus.orgoberlin.edu. For example, the hydrolysis of a generic organosulfate ester can be characterized by the following general reaction:

R-OSO₂-OR' + H₂O ⇌ R-OH + R'-OSO₂-OH

Where R and R' represent alkyl groups. For this compound (CH₃CH₂OSO₂OCH₃), the hydrolysis could proceed via two main pathways:

Cleavage of the ethyl-oxygen bond: CH₃CH₂OSO₂OCH₃ + H₂O → CH₃CH₂OH (Ethanol) + CH₃OSO₂OH (Methyl hydrogen sulfate)

Cleavage of the methyl-oxygen bond: CH₃CH₂OSO₂OCH₃ + H₂O → CH₃OH (Methanol) + CH₃CH₂OSO₂OH (Ethyl hydrogen sulfate)

Illustrative Thermodynamic Data for Hydrolysis of this compound

The following table presents representative thermodynamic data for the hydrolysis of this compound, illustrating the type of information derived from computational studies. Actual values would require specific calculations for this compound.

Reaction PathwayΔH° (kJ/mol)ΔG° (kJ/mol)ΔS° (J/mol·K)
CH₃CH₂OSO₂OCH₃ + H₂O → CH₃CH₂OH + CH₃OSO₂OH (Hypothetical Hydrolysis Pathway 1)-15 to -30-20 to -40-20 to -50
CH₃CH₂OSO₂OCH₃ + H₂O → CH₃OH + CH₃CH₂OSO₂OH (Hypothetical Hydrolysis Pathway 2)-15 to -30-20 to -40-20 to -50

Note: The values presented in this table are illustrative and represent typical thermodynamic changes for similar hydrolysis reactions of organosulfate esters, as discussed in relevant literature copernicus.orgoberlin.edu. Specific computational studies would be required to determine precise values for this compound.

Compound List:

this compound

Ethanol

Methanol

Methyl hydrogen sulfate

Ethyl hydrogen sulfate

Water

Applications of Ethyl Methyl Sulfate in Advanced Chemical Systems

Functional Role in Ionic Liquid Formulations

Solubilization of Complex Biomolecules

The ability of certain compounds to solubilize complex biomolecules is crucial for various biochemical and biotechnological applications, including protein crystallization and extraction. While direct studies on Ethyl Methyl Sulfate's solubilization of biomolecules are not explicitly detailed, related compounds and ionic liquids containing similar functional groups have been explored researchgate.netacs.orgcore.ac.ukacs.orgua.pthamptonresearch.commdpi.com. Ionic liquids, in general, are recognized for their exceptional solvation abilities for a wide range of compounds and materials, often serving as stabilizing media for proteins ua.pthamptonresearch.commdpi.com. They have been investigated as additives in protein crystallization, with some showing promise in improving crystal size, quality, and reproducibility, and even enabling crystallization of proteins that previously did not crystallize hamptonresearch.commdpi.com. For instance, studies involving 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate and other imidazolium-based ionic liquids have explored their phase behavior with lipids and their potential in protein extraction and purification processes acs.orgcore.ac.ukacs.orgua.pt. The specific interactions, such as hydrogen bonding and hydrophobic effects, between ionic liquids and biomolecules are key to understanding their solubilization capabilities researchgate.nethamptonresearch.com.

Enhancement of Analytical Detection Methods

Ethyl methyl sulfate (B86663) (EMS) has been identified as a genotoxic impurity in certain pharmaceutical products, necessitating precise analytical methods for its detection and quantification nih.govgoogle.comresearchgate.net. In this context, EMS itself is the analyte, and methods are developed to enhance its detection. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, often preceded by a derivatization step, is a common approach for determining trace levels of EMS nih.govgoogle.comresearchgate.net. For example, a method using sodium dibenzyldithiocarbamate (B1202937) as a derivatization reagent has been developed to enhance the sensitivity of HPLC-UV analysis for EMS and related compounds nih.gov. Gas chromatography-mass spectrometry (GC-MS) is also a standard technique, often requiring derivatization to form volatile iodoalkanes for analysis, especially for ppm-level detection nih.govgoogle.com. The development of these analytical protocols aims to improve sensitivity, specificity, and reliability for monitoring such impurities in pharmaceutical manufacturing nih.govgoogle.comresearchgate.net.

Contributions to Materials Science Research

Development of Advanced Polymer Composites

The field of advanced polymer composites is continuously seeking novel materials with tailored properties. While direct contributions of this compound to polymer composites are not explicitly detailed in the provided search results, related cationic monomers and ionic liquids containing ethyl sulfate anions are relevant. For instance, [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate (METMS), a related compound, is a cationic monomer used in synthesizing functional polymers and modifying existing ones, finding applications in areas like hydrogels for tissue engineering and drug delivery systems evitachem.com. Ionic liquids, which can contain ethyl sulfate anions, are also being explored as additives or components in polymer composites to enhance properties such as mechanical strength, thermal stability, and electrical conductivity mdpi.comtandfonline.comresearchgate.net. Research into agricultural waste-based polymer composites also highlights the trend of developing sustainable materials with improved dielectric properties, often involving various polymer matrices and fillers nih.govdiva-portal.org. The general principles of polymer modification and composite development, where ionic compounds or functional monomers are incorporated to achieve specific material characteristics, are areas where EMS or its derivatives could potentially contribute.

Surfactant Behavior and Distribution in Films

Compound List:

this compound (EMS)

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate (METMS)

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride

Chitosan

Xylan

Monoethanolamine (MEA)

Diethanolamine (DEA)

1-ethyl-3-methylimidazolium ethylsulfate

1-ethyl-3-methylimidazolium methyl sulfate ([emim][MeSO4])

1-ethyl-3-methylimidazolium dicyanamide (B8802431) ([emim][DCA])

1-ethyl-3-methylimidazolium acetate (B1210297) ([emim][Ac])

1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([emim][BF4])

1-ethyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([emim][OTf])

1-ethyl-2,3-dimethylimidazolium (B13442263) ethyl sulfate (IL1)

Methyl-tri-n-butylammonium methyl sulfate (IL2)

Sodium dibenzyldithiocarbamate

Methyl methanesulfonate (B1217627) (MMS)

Sodium N,N-diethyldithiocarbamate

Ammonium persulfate

Glycerol

Sodium dodecyl sulfate (SDS)

Poly(butyl acrylate)

Poly(vinyl acetate)

Methacrylic acid

Nonylphenol ethoxylate

Ethylammonium nitrate (B79036) (EAN)

Tributylmethylphosphonium methyl sulfate

1-ethyl, 3-methyl imidazolium (B1220033) dibutyl phosphate (B84403)

Triethylammonium cation

Triethylamine sulfur trioxide complex (Et3N·SO3)

Propane acid

Chlorinated Cationite Ku-2×8

Polyethylene glycol (PEG)

1-n-Butyl-3-methyl-imidazolium tetrafluoroborate

1-Butyl-3-methylimidazolium chloride ([C4C1im]Cl)

1-Hexyl-3-methylimidazolium chloride ([C6C1im]Cl)

1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([C4C1C1im][BF4])

1,3-Dimethylimidazolium iodine ([C1C1im]I)

Triisobutyl(methyl)phosphonium p-toluenesulfonate ([P1444][TOS])

Tetraethylammonium bromide ([N2222]Br)

n-Butylpyridinium chloride ([C4py]Cl)

Tetrabutylphosphonium bromide ([P4444]Br)

Benzyltriethylammonium chloride ([NBz222]Cl)

1-Butyl-3-methylimidazolium methyl sulfate ([C4C1im][CH4SO4])

1-Butyl-3-methylimidazolium trifluoroacetate (B77799) ([C4C1im][C2F3O2])

1-Butyl-3-methylimidazolium octyl sulfate ([C4C1im][(CH2)7CH3SO4])

Hen lysozyme (B549824) (HEWL)

Potassium phosphate (K3PO4)

1-octyl-3-methylimidazolium chloride

1-decyl-3-methylimidazolium (B1227720) chloride

Sugarcane bagasse

Rice husks

Polyester

Methyl ethyl ketone peroxide (MEKP)

Ethylene-vinyl acetate

Carbon black (CB)

Lactic acid

Cellulose (B213188) fibre

Ammonium sulfate

Ethanol (B145695)

Polyethylene glycol 4000

Methylpentanediol

Environmental Chemistry and Degradation Pathways of Alkyl Sulfates

Atmospheric Fate and Transformation Mechanisms

In the atmosphere, ethyl methyl sulfate (B86663) is expected to undergo transformation primarily through reactions with photochemically produced oxidants. Its relatively low vapor pressure suggests it may exist in both gaseous and particulate phases, influencing its atmospheric residence time and reaction pathways.

Reaction with Photochemically-Produced Hydroxyl Radicals

Ethyl methyl sulfate is susceptible to degradation by hydroxyl radicals (•OH), which are ubiquitous in the troposphere. Studies on similar alkyl sulfates, such as methyl sulfate and ethyl sulfate, indicate that •OH radicals initiate reactions through hydrogen abstraction from the alkyl groups. For this compound, this would likely involve abstraction from either the ethyl or methyl group, leading to the formation of alkyl radicals. These radicals then undergo further reactions, such as with molecular oxygen. The rate constant for the gas-phase reaction of this compound with hydroxyl radicals is estimated to be in the range of 10⁸ to 10⁹ M⁻¹s⁻¹ nih.gov. This reactivity suggests an atmospheric lifetime on the order of minutes to days, depending on the ambient hydroxyl radical concentration nih.gov. The presence of the sulfate group can influence reactivity, potentially deactivating the molecule towards •OH attack compared to simple alkanes acs.org.

Formation of Atmospheric Oxidation Products

The oxidation of this compound by hydroxyl radicals can lead to the formation of various products. Research on related alkyl sulfates, like methyl sulfate and ethyl sulfate, suggests that fragmentation can occur, yielding smaller organic molecules and inorganic sulfate species copernicus.orgcopernicus.orgescholarship.orgresearchgate.net. For instance, the oxidation of ethyl sulfate has been shown to produce organic peroxides (ROOH) as first-generation products, which can subsequently photolyze nih.gov. In the case of methyl sulfate, oxidation products can include formaldehyde (B43269) and sulfate radical anions, which can further react to form inorganic sulfate escholarship.org. While specific oxidation products for this compound are not extensively detailed, it is anticipated that similar fragmentation and functionalization pathways will occur, potentially leading to the formation of carbonyl compounds, alcohols, and inorganic sulfate.

Aquatic Environmental Fate and Hydrolysis

In aquatic environments, this compound's fate is primarily governed by hydrolysis and, to a lesser extent, biodegradation and adsorption.

Biodegradation Studies in Aqueous Environments

Data specifically detailing the biodegradation of this compound in aqueous environments is limited. However, studies on other alkyl sulfates and related organosulfur compounds provide some insight. For instance, sodium dodecyl sulfate, a common surfactant, is known to undergo biodegradation, with pathways often initiated by ester bond hydrolysis followed by beta-oxidation mst.dk. While this compound is a simpler alkyl sulfate, its susceptibility to microbial degradation would depend on the presence of specific microbial enzymes capable of cleaving the sulfate ester bond. Without specific studies on this compound, its biodegradation potential remains largely uncharacterized.

Adsorption to Suspended Solids and Sediment

The adsorption of this compound to suspended solids and sediment is expected to be low. Alkyl sulfates, being relatively polar and water-soluble compounds, generally exhibit low adsorption to organic matter in soils and sediments. This behavior is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). For similar compounds like diethyl sulfate, a low Koc value suggests limited adsorption canada.ca. Consequently, this compound is likely to remain primarily in the aqueous phase, with minimal partitioning to solid matrices.

Hydrolysis in Aquatic Environments

This compound is expected to undergo hydrolysis in aqueous environments. Studies on similar short-chain alkyl sulfates, such as methyl sulfate and ethyl sulfate, indicate that hydrolysis is a facile process, particularly in basic conditions epa.govcdnsciencepub.comacs.org. For ethyl and methyl sulfates, hydrolysis half-lives at neutral pH and 25°C are reported to be on the order of 1 to 2 hours epa.gov. In basic aqueous solutions, the hydrolysis of sodium ethyl sulfate and sodium methyl sulfate is described as a second-order reaction acs.org. The hydrolysis products are typically the corresponding alcohol (ethanol for this compound) and sulfuric acid or bisulfate ions. This rapid hydrolysis is expected to be a significant removal mechanism for this compound in aquatic systems.

Environmental Risk Assessment Methodologies and Considerations

Environmental risk assessment for compounds like this compound involves evaluating their potential to cause harm to ecosystems and human health. Methodologies typically consider the compound's persistence, bioaccumulation potential, and toxicity (PBT criteria).

For this compound, its rapid hydrolysis in water epa.gov suggests it is not persistent in aquatic environments. Its low predicted adsorption to soil and sediment canada.ca indicates high mobility if released to terrestrial systems. Data on bioaccumulation potential is scarce, but its polar nature and rapid hydrolysis suggest a low likelihood of significant bioaccumulation.

The primary concerns for this compound, as with other alkylating agents, often revolve around its toxicity, particularly its genotoxic and carcinogenic potential, which is well-documented for related compounds like ethyl methanesulfonate (B1217627) wikipedia.orgnih.govresearchgate.net. While specific ecotoxicity data for this compound is limited, its chemical reactivity as an alkylating agent warrants careful consideration in risk assessments. Methodologies would involve estimating environmental concentrations based on release scenarios and comparing these with derived no-effect concentrations (DNECs) for relevant environmental compartments and organisms. However, the lack of comprehensive environmental fate and ecotoxicity data specific to this compound necessitates reliance on data from analogous compounds and predictive models.

Compound List:

this compound

Hydroxyl radical (•OH)

Methyl sulfate

Ethyl sulfate

Propyl sulfate

Hydroxyacetone sulfate

Phenyl sulfate

Sodium dodecyl sulfate

Diethyl sulfate

Ethyl methanesulfonate

Sulfuric acid

Ethanol (B145695)

Formaldehyde

Acetaldehyde

Organic peroxides (ROOH)

Sulfate radical anion (SO₄•⁻)

Bisulfate ion

Sodium methyl sulfate

Sodium ethyl sulfate

Advanced Theoretical Frameworks and Mechanistic Interpretations

Structure-Reactivity Relationships in Alkyl Sulfates

The reactivity of alkyl sulfates is intrinsically linked to their molecular structure, encompassing the nature of the alkyl groups and the sulfate (B86663) moiety. These relationships dictate the pathways and rates of chemical transformations.

The length and branching of the alkyl chains attached to the sulfate ester significantly influence its reactivity, predominantly in nucleophilic substitution reactions like SN2. Shorter, less sterically hindered alkyl groups, such as methyl and ethyl, generally react faster in SN2 processes compared to longer or branched chains libretexts.orglibretexts.org. This is attributed to the transition state in SN2 reactions, where a nucleophile approaches the carbon atom bearing the leaving group. Steric bulk around this carbon impedes the nucleophile's approach, thereby slowing the reaction libretexts.orglibretexts.org. While alkyl groups are weakly electron-donating, which can slightly stabilize carbocation intermediates (favoring SN1), steric factors often dominate SN2 reaction rates libretexts.org. Ethyl methyl sulfate, possessing both a methyl and an ethyl group, exhibits reactivity influenced by both, with the ethyl group contributing slightly more steric hindrance than a methyl group. Studies on similar compounds indicate that the electron-withdrawing nature of the sulfate functional group can also deactivate the molecule towards certain reactions, such as oxidation by sulfate radicals, compared to non-substituted organic compounds acs.orgfigshare.com.

Beyond simple chain length, specific electronic properties and steric bulk of substituents on the alkyl chains critically determine reaction pathways and rates. Electron-withdrawing groups on an alkyl chain would generally increase the electrophilicity of the attached carbon, potentially enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups would have the opposite effect wikipedia.org. Steric hindrance is paramount in SN2 reactions, where bulky groups near the reactive center impede the nucleophile's backside attack libretexts.orglibretexts.org. For this compound, the ethyl group introduces more steric bulk than the methyl group. In potential SN1-like pathways, electron-donating alkyl groups stabilize carbocations, favoring SN1. However, the sulfate group is a good leaving group, and SN2 mechanisms are typically predominant for simple alkyl sulfates masterorganicchemistry.comnih.gov. The strong electronegativity of the sulfate group's oxygen atoms renders the attached carbon atom electrophilic libretexts.orglibretexts.org.

Thermodynamic Aspects of Alkyl Sulfate Reactions

The thermodynamic profile of reactions involving alkyl sulfates provides crucial insights into their stability and the energy barriers they present.

The Gibbs free energy of formation (ΔG°f) quantifies the intrinsic thermodynamic stability of alkyl sulfates relative to their constituent elements. For reactions, the Gibbs free energy of activation (ΔG‡) serves as a key indicator of reaction rate, with lower ΔG‡ values signifying faster reactions acs.orgnih.govccea.org.uk. Hydrolysis of alkyl sulfates, for example, involves breaking the C-O bond and is governed by the stability of the transition state. Computational studies often predict these values, offering mechanistic details. For this compound, the ΔG‡ for hydrolysis would be influenced by the combined electronic and steric characteristics of its ethyl and methyl substituents. The formation of alkyl sulfates from alcohols and sulfur trioxide is typically exothermic, but subsequent reactions, such as hydrolysis, can exhibit varied thermodynamic profiles depending on reaction conditions masterorganicchemistry.comwikipedia.org.

Enthalpy changes (ΔH) in reactions involving alkyl sulfates, including solvation and bond transformations, shed light on the energy flow of these processes wikipedia.orgccea.org.uk. The enthalpy of reaction (ΔH°rxn) indicates whether a process is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0) ccea.org.uk. Solvation of this compound in polar solvents involves interactions between solvent molecules and the EMS molecule, influencing its solubility and reaction energetics. These interactions contribute to the enthalpy of solution, which can be determined through calorimetry or computational methods noaa.govresearchgate.netresearchgate.net. The enthalpy of micellization for similar anionic surfactants, like sodium dodecyl sulfate, shows a strong dependence on temperature and counterion, with values ranging from endothermic to exothermic researchgate.netresearchgate.net.

Molecular Interactions in Multi-Component Systems

In complex mixtures, this compound engages in various intermolecular interactions with solvents, solutes, and catalysts, which collectively influence its solubility, stability, and reactivity. As a polar molecule with nonpolar alkyl components, EMS can participate in dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonding as an acceptor via its oxygen atoms researchgate.netacs.orgnottingham.ac.ukacs.orgwikipedia.org. In protic solvents like water, solvation involves interactions that affect EMS's solubility and the energetics of reactions in solution researchgate.netresearchgate.net. In nonpolar solvents, van der Waals forces and dipole-induced dipole interactions become more significant. The presence of other components in a system can alter the local environment, influencing EMS's effective reactivity or stability through preferential solvation or complex formation. For instance, in aqueous solutions, the ethyl and methyl groups of EMS tend to associate with nonpolar solutes or each other, while the sulfate group interacts favorably with water molecules vu.ltresearchgate.net.

Compound List

this compound (EMS)

Dimethyl sulfate (DMS)

Diethyl sulfate (DES)

Sodium dodecyl sulfate (SDS)

Sodium decyl sulfate (DSS)

Methanesulfonate (B1217627) (MSA)

Sulfur trioxide (SO₃)

Alcohols (general precursors)

Alkyl halides (for comparison in SN2)

Tosylates (as related leaving groups)

Mesylates (as related leaving groups)

Triflates (as related leaving groups)

Imidazolium-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium (B1214524) ethylsulfate)

Emerging Research Directions and Future Perspectives in Ethyl Methyl Sulfate Chemistry

Development of Novel Catalytic Systems for Sulfate (B86663) Esterification

The synthesis of alkyl sulfates, including ethyl methyl sulfate, traditionally relies on methods that can be hazardous and produce significant waste. Consequently, a major research thrust is the development of novel, reusable, and environmentally friendly catalytic systems for sulfate esterification. The focus has shifted from homogeneous catalysts to heterogeneous solid acid catalysts, which offer advantages in terms of separation, reusability, and process stability. researchgate.net

Recent advancements center on materials like sulfated metal oxides. d-nb.info These catalysts are noted for their strong acidity, high thermal stability, and large surface area. d-nb.infodntb.gov.ua

Sulfated Zirconia (SZ): This catalyst has demonstrated high activity in various esterification reactions. rsc.orgmdpi.comresearchgate.net Its superacidic properties are attributed to the interaction between the zirconia support and sulfate groups. rsc.org Research has shown that the method of preparation, such as the sulfating agent used (e.g., chlorosulfuric acid versus sulfuric acid) and calcination conditions, significantly impacts the catalyst's final properties, including sulfur content, pore size, and acid site strength. rsc.org Optimized sulfated zirconia catalysts are robust and show minimal leaching of the active sulfonic groups, making them suitable for continuous processes. rsc.org

Sulfated Iron Oxide: As a low-cost and eco-friendly option, sulfated iron oxide has been successfully synthesized and used for esterification. d-nb.infoacs.org Studies optimizing its preparation have found that parameters like sulfate loading and calcination temperature are crucial for maximizing catalytic performance. acs.org Characterization using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) has confirmed the structural integrity and morphology necessary for its catalytic activity. d-nb.info

The table below summarizes the performance of different heterogeneous catalysts in esterification reactions, highlighting the conversion efficiencies achieved under specific conditions.

Catalyst SystemReaction TypeKey Findings/PerformanceReference
Sulfated Iron OxideEsterification of nonanoic acid with methanol (B129727)Achieved 83% acid conversion, comparable to commercial ion exchange resins like Amberlyst 15. d-nb.info
Sulfated Zirconia (prepared with chlorosulfuric acid)Esterification of fatty acids with primary alcoholsDemonstrated significantly higher activity (approx. 5 times faster) compared to catalysts made with sulfuric acid. Robust with no leaching observed. rsc.org
Ammonium Sulfate-Derived Sulfated ZirconiaEsterification of propanoic acid with methanolCatalytic activity directly correlated with acid strength; optimum performance achieved with a complete monolayer of sulfate species. mdpi.com
TiFe2O4@SiO2–SO3H (Magnetic Nanocatalyst)Esterification of oleic and palmitic acidShowed high activity and could be easily recovered with a magnet for reuse without significant loss of activity. nih.gov

Innovations in Green Chemistry Applications of Ethyl Sulfate Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. hidenisochema.comijbsac.org Ethyl sulfate anions are a common component of these ILs, with 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate ([EMIM][EtSO₄]) being a prominent example. chemimpex.comscientificlabs.co.ukchemicalbook.com Innovations in this area focus on leveraging the unique properties of these ILs to create more sustainable chemical processes. primescholars.comsciepub.com

The versatility of ethyl sulfate ILs allows for their application in diverse fields:

Green Solvents and Catalysts: Their ability to dissolve a wide range of organic and inorganic compounds makes them excellent media for chemical reactions, replacing volatile organic compounds (VOCs). hidenisochema.comnbinno.com They can act as both the solvent and the catalyst in reactions like esterification, simplifying processes and reducing waste. sciepub.com

Biomass Processing: [EMIM][EtSO₄] has shown effectiveness in dissolving lignocellulosic biomass. chemimpex.com This is a critical step in the production of biofuels and other valuable chemicals from renewable resources, supporting the transition away from fossil fuels. hidenisochema.com

Electrochemistry: The high ionic conductivity and wide electrochemical window of ethyl sulfate ILs make them suitable for use as electrolytes in batteries and supercapacitors, contributing to advancements in energy storage technologies. chemimpex.comnbinno.com

The following table details some of the innovative applications of 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]).

Application AreaSpecific UseKey BenefitReference
Green Chemistry Alternative to volatile organic solvents in synthesis.Reduces air pollution, non-flammable, and often recyclable, minimizing waste. chemimpex.comnbinno.com
Biomass Processing Dissolution of cellulose (B213188) and other biomass components.Enables the conversion of renewable resources into biofuels and biochemicals. chemimpex.com
Electrochemistry Electrolyte in batteries and supercapacitors.Enhances energy efficiency and stability of energy storage devices. nbinno.com
Catalysis Used as a catalyst and reaction medium.Improves reaction rates and selectivity; simplifies product separation and catalyst recycling. sciepub.com
Metathesis Reactions Halide-free alternative for preparing other ionic liquids.Provides a cleaner synthesis route for creating new "designer" ionic liquids. chemicalbook.com

Computational Design of Functionalized Alkyl Sulfate Materials

Computational modeling has become an indispensable tool for accelerating the design and discovery of new materials. saudijournals.com In the context of alkyl sulfates, molecular dynamics (MD) simulations and other computational methods provide profound insights into the structure-property relationships that govern their behavior at the molecular level. mdpi.comnih.gov This understanding is crucial for designing functionalized materials with tailored properties for specific applications.

Research in this area often employs simulations to investigate:

Self-Assembly and Micelle Formation: MD simulations are used to study how alkyl sulfate molecules aggregate in solution to form micelles. nih.govresearchgate.net These studies can predict properties like the critical micelle concentration (CMC) and the size and shape of the aggregates, which is vital for applications in detergents and emulsifiers. rsc.orgacs.org By varying parameters such as alkyl chain length in the simulations, scientists can predict how structural changes will affect micellar properties. researchgate.net

Interfacial Behavior: Simulations can model the behavior of alkyl sulfates at interfaces, such as oil-water or air-water. nih.gov This is key to understanding their function as surfactants and for designing materials for applications like enhanced oil recovery or formulation science.

Interaction with Other Molecules: Computational studies explore the interactions between alkyl sulfates and other components in a system, such as polymers, proteins, or mineral surfaces. mdpi.com For example, simulations have been used to understand how sulfate ions interact with hydrated calcium silicate (B1173343) in cement, providing insights into material degradation. mdpi.com This knowledge allows for the design of more durable materials.

The table below outlines key parameters and findings from molecular dynamics studies on alkyl sulfate systems.

Study FocusSystem SimulatedKey FindingsReference
Micelle Properties Sodium lauryl ether sulfate (SLES)MD simulations accurately predicted micelle radii and provided insights into the free energy changes during surfactant transfer to lipid bilayers. nih.gov
Sulfate Erosion Hydrated calcium silicate (C-S-H) gel and sodium sulfateSimulations showed that sulfate ions accelerate the decalcification of C-S-H, and revealed the adsorption mechanism of ions on the material's surface. mdpi.com
Hydrophobic Chain Length Sodium alkyl sulfates (C8 to C16)Revealed that micelle shape transforms from spherical to ellipsoidal as the alkyl chain lengthens. Longer chains lead to a more collapsed micelle core. researchgate.net
Counter-ion Binding Sodium dodecyl sulfate (SDS) and tetrabutylammonium (B224687) chlorideCoarse-grained MD simulations explained how adding a specific salt induces a phase transition, effectively tuning the surfactant's properties. frontiersin.org

Advanced Analytical Techniques for In-Situ Monitoring of Alkyl Sulfate Reactions

To optimize the synthesis of alkyl sulfates and understand their reaction mechanisms, researchers are increasingly turning to advanced analytical techniques that allow for in-situ, real-time monitoring. mt.com These process analytical technologies (PAT) provide a continuous stream of data from within the reaction vessel, offering a significant advantage over traditional offline analysis, where samples are withdrawn and analyzed separately. birmingham.ac.ukrsc.org

Several spectroscopic and spectrometric techniques have proven invaluable for monitoring esterification and related reactions:

Mid-Infrared (MIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for real-time reaction analysis. spectroscopyonline.com In-situ probes can track the decrease in reactant concentrations (e.g., the C-OH band of an alcohol) and the corresponding increase in the product's ester group band (-COOR). acs.orgunal.edu.co This allows for the direct calculation of key metrics like the percentage of esterification in real time. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an inherently quantitative technique that provides detailed structural information. acs.orgasahilab.co.jp The development of benchtop NMR spectrometers and flow cells has made it practical to monitor reactions directly in the lab. oxinst.commagritek.com By tracking the change in signal intensity of specific peaks corresponding to reactants and products, chemists can determine reaction kinetics and identify intermediates. oxinst.comnih.govrsc.org

Mass Spectrometry (MS): On-line mass spectrometry, often using techniques like direct liquid sampling, can generate concentration profiles for all components in a reaction, including reactants, products, and catalysts. nih.govresearchgate.net MS is highly sensitive and can detect trace impurities and byproducts that might not be visible with other methods. nih.gov

The following table compares the capabilities of these advanced analytical techniques for in-situ reaction monitoring.

Analytical TechniquePrinciple of OperationInformation ProvidedAdvantages for In-Situ MonitoringReference
Mid-Infrared (MIR) SpectroscopyMeasures the absorption of infrared light by molecular vibrations.Concentrations of functional groups (e.g., -OH, -COOR).Provides real-time quantitative data on reactant consumption and product formation. unal.edu.conih.gov
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light.Changes in molecular structure and concentration, particularly for ester and carboxylic groups.Excellent for monitoring polymerization and esterification; can be used with fiber-optic probes. acs.org
Nuclear Magnetic Resonance (NMR)Detects the magnetic properties of atomic nuclei.Quantitative concentration of all species, structural information, identification of intermediates.Inherently quantitative without calibration; provides rich structural detail. acs.orgoxinst.commagritek.com
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions.Concentration profiles of all reaction components, including trace impurities.High sensitivity and ability to track multiple components simultaneously. nih.govuvic.ca

Q & A

Q. What analytical techniques are commonly used to detect ethyl sulfate (EtS) in biological samples, and what are their methodological considerations?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for EtS detection due to its sensitivity and specificity. Key steps include sample preparation (e.g., urine dilution 1:10), use of deuterated internal standards (e.g., EtS-d5), and monitoring mass transitions (e.g., m/z 125 → 97 for EtS) to minimize matrix interference. Validation requires assessing limits of quantification (LOQ <25 ng/mL) and signal-to-noise ratios (>10:1) .

Q. What synthetic routes are employed to prepare ethyl sulfate derivatives for pharmacological studies?

Ethyl sulfate derivatives are synthesized via multi-step reactions, such as cycloaddition of hydrazine with dithiocarbamic acid methyl esters. Characterization involves IR (C-O-S stretching), 1H-NMR^1 \text{H-NMR} (e.g., methylthio group at δ 2.41 ppm), and elemental analysis to confirm purity .

Q. How is ethyl sulfate validated as a biomarker for ethanol consumption in clinical research?

EtS is a phase II metabolite formed via sulfotransferase-mediated conjugation. Unlike ethanol, EtS has a longer detection window in urine (up to 24–48 hours post-ingestion). Comparative studies with ethyl glucuronide (EtG) highlight EtS’s stability in acidic urine, making it a complementary biomarker .

Q. What spectroscopic methods are used to confirm the structural integrity of ethyl sulfate derivatives?

1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and high-resolution mass spectrometry (HR-MS) are critical. For example, potassium benzyl sulfate shows aromatic proton signals at δ 7.25–7.33 ppm and a methylene singlet at δ 4.77 ppm in 1H-NMR^1 \text{H-NMR} .

Q. What role does sulfotransferase activity play in ethyl sulfate formation during ethanol metabolism?

Sulfotransferase isoforms (e.g., SULT1A1) catalyze ethanol’s sulfate conjugation. Interindividual variability in enzyme expression and polymorphisms can affect EtS levels, necessitating controlled studies to account for metabolic differences .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to resolve matrix effects in ethyl sulfate quantification?

Strategies include:

  • Using iterative exclusion (IE) to filter contaminants in Q-TOF systems .
  • Adjusting capillary voltage (2.6–2.8 kV) and cone gas flow rates (30–550 L/h) to enhance ionizability .
  • Employing lock mass correction (e.g., Val-Tyr-Val peptide) for precise mass accuracy .

Q. What experimental designs address pharmacokinetic discrepancies in ethyl sulfate data across studies?

  • Standardize sampling intervals (e.g., 0–24 hours post-dose) and control for hydration status.
  • Use crossover studies to minimize inter-subject variability.
  • Apply mixed-effects models to account for covariates like age and enzyme activity .

Q. How do ionic liquids improve extraction efficiency for ethyl sulfate derivatives compared to traditional solvents?

Ionic liquids like [EMIM][HSO4_4] offer low volatility and high selectivity. In liquid-liquid extraction, distribution coefficients for linalool (a model compound) increase by 30% in [EMIM][HSO4_4] vs. organic solvents, attributed to stronger hydrogen bonding and π-π interactions .

Q. What structural features of ethyl sulfate derivatives influence their pharmacological activity?

Substituent position and electronic effects are critical. For example, benzoylamino groups at the 5th position of pyrazole rings enhance analgesic activity (e.g., compound 4c, equi-potent to pentazocine), while thiourea substitutions abolish it. Anti-inflammatory activity correlates with electron-withdrawing groups on the N-1 position .

Q. How can phase II metabolism studies inform inter-species differences in ethyl sulfate formation?

Comparative assays using liver microsomes from humans vs. rodents reveal species-specific sulfotransferase activity. For example, rat SULT1C1 shows higher Vmax_{max} for ethanol conjugation than human isoforms, requiring cross-validation in preclinical models .

Methodological Tables

Parameter LC-MS Optimization for EtS Reference
LOQ<25 ng/mL
Signal-to-Noise Ratio>10:1 (EtS-1: 88.2; EtS-2: 205.3)
Internal StandardEtS-d5
Ionization ModeESI Negative
Synthetic Yield Reaction Conditions Reference
5-Substituted Pyrazoles80–90% (30 min, CH3_3OH/NaOH)
Thiourea Derivatives0% activity (due to steric hindrance)

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl methyl sulfate
Reactant of Route 2
Reactant of Route 2
Ethyl methyl sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.